An In-depth Technical Guide to 2,6-Difluorostyrene: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 2,6-Difluorostyrene: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorostyrene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for 2,6-Difluorostyrene, tailored for professionals in research and development.
Chemical Structure and Identification
2,6-Difluorostyrene, with the IUPAC name 2-ethenyl-1,3-difluorobenzene, consists of a benzene ring substituted with a vinyl group and two fluorine atoms at the ortho positions relative to the vinyl group.[1]
Table 1: Chemical Identifiers for 2,6-Difluorostyrene
| Identifier | Value |
| CAS Number | 207226-37-7[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₆F₂[1] |
| IUPAC Name | 2-ethenyl-1,3-difluorobenzene[1] |
| SMILES | C=CC1=C(C=CC=C1F)F[1] |
| InChI | InChI=1S/C8H6F2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2[1][2] |
| InChIKey | SFHOANYKPCNYMB-UHFFFAOYSA-N[1][2] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2,6-Difluorostyrene are summarized in the tables below. This data is crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of 2,6-Difluorostyrene
| Property | Value | Reference |
| Molecular Weight | 140.13 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [5] |
| Density | 1.13 g/mL at 25 °C | [2][5] |
| Boiling Point | 59 °C at 51 mmHg | [2][5] |
| Refractive Index (n20/D) | 1.499 | [2][5] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C, stored under nitrogen | [5] |
Table 3: Spectroscopic Data for 2,6-Difluorostyrene
| Spectroscopy | Data Source/Reference |
| ¹H NMR | Sigma-Aldrich Co. LLC.[1] |
| ¹³C NMR | Sigma-Aldrich Co. LLC.[1] |
| ATR-IR | Aldrich[1] |
Note: Detailed spectra are available from the cited sources.
Synthesis of 2,6-Difluorostyrene
The synthesis of 2,6-Difluorostyrene can be achieved through several established synthetic routes. The Wittig and Grignard reactions are common and effective methods for the formation of the vinyl group on the difluorinated benzene ring. Below are detailed experimental protocols adapted from procedures for the synthesis of the analogous compound, 2,4-Difluorostyrene, which are directly applicable to the synthesis of the 2,6-difluoro isomer.
Experimental Protocol 1: Synthesis via Wittig Reaction
This protocol describes the synthesis of 2,6-Difluorostyrene from 2,6-difluorobenzaldehyde using a Wittig reaction. The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[9][10]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
2,6-Difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise. The formation of the ylide is indicated by a color change to yellow-orange.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, add a solution of 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure 2,6-Difluorostyrene.
-
Experimental Protocol 2: Synthesis via Grignard Reaction
This protocol outlines the synthesis of 2,6-Difluorostyrene using a Grignard reagent. This method involves the reaction of a Grignard reagent with a suitable electrophile to form the desired product.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2,6-Difluorobromobenzene
-
Vinylmagnesium bromide solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add anhydrous THF and a small amount of 2,6-difluorobromobenzene to initiate the reaction.
-
Once the reaction starts, add the remaining 2,6-difluorobromobenzene (1.0 eq.) in THF dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of 2,6-difluorophenylmagnesium bromide.
-
-
Coupling Reaction:
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of vinylmagnesium bromide (1.1 eq.) to the 2,6-difluorophenylmagnesium bromide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to yield pure 2,6-Difluorostyrene.
-
Visualizations
Synthesis Pathways for 2,6-Difluorostyrene
References
- 1. 2,6-Difluorostyrene | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluorostyrene 99 , 4-tert-butylcatechol 0.25 inhibitor 207226-37-7 [sigmaaldrich.com]
- 3. 2,6-DIFLUOROSTYRENE | 207226-37-7 [chemicalbook.com]
- 4. 2,6-DIFLUOROSTYRENE CAS#: 207226-37-7 [amp.chemicalbook.com]
- 5. 2,6-DIFLUOROSTYRENE CAS#: 207226-37-7 [m.chemicalbook.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. 2,6-Difluorostyrene, CAS No. 207226-37-7 - iChemical [ichemical.com]
- 8. 207226-37-7 CAS MSDS (2,6-DIFLUOROSTYRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
